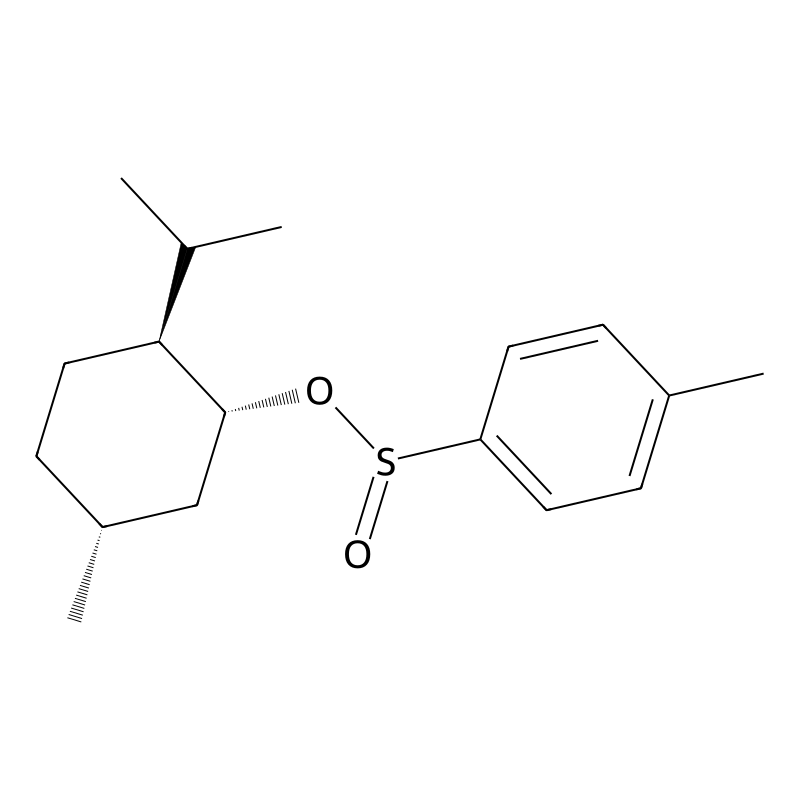

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Electrophile in Fluorescent Triazolopyridine Ligand Synthesis:

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate can act as a chiral electrophile in the synthesis of fluorescent triazolopyridine ligands [1]. These ligands are essential components in the development of new fluorescent materials with potential applications in sensors and optoelectronic devices.

Source: [1] Sigma-Aldrich, "(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate" ()

Synthesis of Sulfinimines for α-Aminophosphonic Acid Production:

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate plays a role in the preparation of various sulfinimines [2]. These sulfinimines are further utilized in the synthesis of α-aminophosphonic acids. α-Aminophosphonic acids are important molecules with applications in medicinal chemistry and materials science.

Source: [2] Sigma-Aldrich, "(1S,2R,5S)-(+)-Menthyl (R)-p-Toluenesulfinate" ()

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate has the molecular formula C17H26O2S and a molecular weight of 294.45 g/mol. This compound features a menthyl group, which contributes to its chiral properties, making it useful as a chiral electrophile in organic synthesis . The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

The mechanism of action of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate relies on its ability to differentiate between enantiomers of carboxylic acids. The chirality of the menthyl group imparts a steric hindrance effect that interacts differently with the two enantiomers of the carboxylic acid during esterification. This difference allows for separation of the resulting diastereomeric esters [].

The synthesis of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate typically involves the reaction of menthol with p-toluenesulfinic acid or its derivatives. The process can be optimized through different reaction conditions such as temperature and solvent choice to enhance yield and purity. Various synthetic routes have been documented that utilize different starting materials and catalysts to achieve the desired stereochemistry .

This compound finds utility in several fields:

- Organic Synthesis: As a chiral electrophile in the production of complex organic molecules.

- Fluorescent Probes: In the development of fluorescent triazolopyridine ligands for biochemical assays .

- Medicinal Chemistry: Potential use in drug development due to its unique structural properties.

Interaction studies involving (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate focus on its reactivity with nucleophiles and other electrophiles. Research into how this compound interacts with various biological targets could reveal insights into its potential therapeutic uses. The sulfinyl group is particularly interesting for studies related to enzyme inhibition and receptor binding due to its ability to form stable interactions with nucleophilic sites .

Several compounds share structural or functional similarities with (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate. Here are some noteworthy examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Menthol | C10H20O | Commonly used as a flavoring agent; less complex |

| p-Toluenesulfonic acid | C7H8O3S | Strong acid; used as a sulfonating agent |

| (R)-Menthyl p-toluenesulfinate | C17H26O2S | Different stereochemistry; similar application |

Uniqueness: The key uniqueness of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate lies in its specific stereochemistry and functional group arrangement that allows for distinct reactivity patterns compared to other compounds listed above. Its application as a chiral electrophile sets it apart from simpler compounds like menthol and p-toluenesulfonic acid.

The classical Andersen procedure, pioneered by Andersen in 1962, represents the foundational methodology for synthesizing chiral sulfoxides through chiral sulfinate esters [1] [2]. This approach utilizes (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate as a key chiral building block, demonstrating exceptional utility in asymmetric synthesis. The compound with molecular formula C₁₇H₂₆O₂S and molecular weight 294.45 g/mol exhibits distinctive physical properties including a melting point of 102.0-106.0°C and specific rotation [α]₂₀/D of +195 to +205° (c=2, acetone) [3] [4].

The fundamental mechanism of the Andersen procedure involves the stereospecific displacement of the menthyl group from the sulfinate ester by organometallic reagents, proceeding with complete inversion of configuration at the sulfur center [1] [2]. The preparation begins with p-toluenesulfonyl chloride, which undergoes in situ reduction to generate the corresponding sulfinyl chloride intermediate. This highly reactive species then condenses with (-)-menthol to form a diastereomeric mixture of menthyl p-toluenesulfinates [1].

The critical advancement in this methodology came from the recognition that the two diastereomers exhibit dramatically different physical properties. The (SS)-diastereomer crystallizes readily, while the (RS)-diastereomer remains oily, enabling facile separation through crystallization techniques [1]. This inherent property difference forms the cornerstone of the Andersen method's effectiveness.

Mioskowski and Solladié introduced a pivotal improvement in 1980, achieving 90% yield through a combined crystallization and in-situ epimerization protocol [1] [2]. Their methodology involves crystallization from acetone in the presence of catalytic hydrochloric acid, facilitating continuous epimerization of the undesired diastereomer while selectively precipitating the desired crystalline form [5]. This process can be repeated through multiple iterations, with the mother liquor concentrated and subjected to successive crystallization cycles, ultimately yielding 72.4% of highly pure (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate [5].

Sharpless and coworkers developed an alternative approach in 1987, employing arylsulfonyl chlorides reduced in situ by trimethyl phosphite in the presence of triethylamine [1] [2]. This modification enabled the preparation of pure (-)-menthyl p-toluenesulfinate at the 0.2 mole scale with 66% yield, demonstrating scalability potential for larger synthetic applications [1].

The mechanistic pathway involves several key transformations. Initially, p-toluenesulfonyl chloride undergoes selective reduction at the sulfur center, converting the sulfonyl functionality to the corresponding sulfinyl chloride. This intermediate exhibits enhanced electrophilicity compared to the parent sulfonyl chloride, facilitating nucleophilic attack by the hydroxyl group of (-)-menthol [1]. The condensation proceeds through a tetrahedral intermediate, ultimately eliminating hydrogen chloride to form the sulfinate ester linkage.

Modern adaptations of the Andersen procedure have incorporated advanced purification techniques and reaction optimization strategies. The crystallization process typically involves dissolution in acetone at elevated temperature, followed by controlled cooling to -18°C [5]. The addition of 3-5 drops of 37% hydrochloric acid catalyzes the epimerization process, enabling thermodynamic equilibration between diastereomers while maintaining the driving force for selective crystallization [5].

The stereochemical outcome of the Andersen procedure depends critically on the configuration of both the menthol auxiliary and the sulfur center. The (1S,2R,5S)-configuration of (-)-menthol provides a chiral environment that discriminates between the two possible configurations at sulfur during the esterification process [1]. The resulting (R)-configuration at sulfur in the major diastereomer reflects the matched pairing between the menthol auxiliary and the p-toluenesulfinyl fragment.

Contemporary applications of the Andersen procedure extend beyond simple sulfoxide synthesis to encompass complex pharmaceutical intermediates and advanced chiral building blocks. The methodology serves as a crucial step in the synthesis of (S)-(+)-ethyl β-amino-3-pyridinepropanoate, a component of antiplatelet agents [6]. Additionally, the compound functions as a chiral electrophile in the preparation of fluorescent triazolopyridine ligands, demonstrating its versatility in modern synthetic chemistry [6].

Quality control parameters for (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate include high-performance liquid chromatography purity exceeding 97.0%, specific rotation measurements within the range +195 to +205°, and melting point determination between 102.0-106.0°C [3] [4]. The compound requires storage under frozen conditions below 0°C due to its heat-sensitive nature [3] [4].

The Andersen procedure continues to evolve through integration with contemporary synthetic methodologies. Recent developments include the incorporation of microwave-assisted heating for accelerated reaction times, the utilization of alternative chiral alcohols beyond menthol, and the development of continuous-flow processes for industrial-scale production [7] [8].

Solid-Phase Synthesis Under Solvent-Free Conditions

Solid-phase synthesis under solvent-free conditions represents a paradigm shift in sulfinate ester preparation, addressing environmental concerns while potentially improving reaction efficiency and product isolation [9] [10]. This methodology eliminates the need for large volumes of organic solvents, reduces waste generation, and often provides enhanced selectivity through unique reactivity patterns observed in heterogeneous systems.

The fundamental approach involves immobilizing either the nucleophilic alcohol component or the electrophilic sulfinyl reagent on a solid support, enabling the reaction to proceed through surface-mediated mechanisms [10]. Polystyrene-divinylbenzene resins serve as the most common solid supports due to their chemical stability, mechanical robustness, and facile functionalization capabilities [10]. The resin-bound sulfinate esters can undergo subsequent transformations while remaining attached to the solid phase, facilitating purification through simple filtration and washing procedures.

Hajipour and coworkers pioneered several methodologies for solvent-free sulfinate synthesis using silica gel as both support and catalyst [11]. Their approach involves the direct condensation of sulfinic acids with alcohols in the presence of silica gel, circumventing the need for reactive sulfinyl chloride intermediates [11]. This methodology proves particularly advantageous for moisture-sensitive reactions, as the silica gel can be pre-dried and maintained under anhydrous conditions throughout the transformation.

The mechanistic pathway for solid-phase sulfinate formation differs significantly from solution-phase processes due to the unique microenvironment created by the solid support [10]. The surface of the solid support concentrates reactants through adsorption, effectively increasing local concentrations and promoting bimolecular reactions that might be kinetically unfavorable in dilute solution [9]. Additionally, the solid surface can provide catalytic sites that activate electrophilic sulfinyl species or facilitate proton transfer processes essential for condensation reactions.

Mechanochemical synthesis represents an emerging subset of solvent-free methodologies, utilizing mechanical energy to drive chemical transformations [9] [12]. Ball milling techniques have been successfully applied to sulfinate ester synthesis, with reaction vessels containing steel or ceramic balls that provide continuous mechanical agitation and energy input [12]. The mechanical energy breaks crystal lattices, creates fresh reactive surfaces, and generates localized heating that promotes chemical reactions without bulk solvent requirements.

The advantages of mechanochemical sulfinate synthesis include dramatically reduced reaction times, often completing in hours rather than days required for conventional solution-phase methods [9] [12]. Additionally, the mechanical mixing ensures intimate contact between reactants, potentially leading to higher conversion rates and improved yields compared to heterogeneous reactions conducted in solution [12].

Optimization of solid-phase sulfinate synthesis requires careful consideration of several critical parameters. The choice of solid support significantly influences both reaction rate and selectivity, with different materials providing distinct surface chemistries and physical properties [10]. Polymer-supported reagents typically offer higher loading capacities but may exhibit reduced reactivity compared to smaller organic molecules [10]. Inorganic supports such as silica gel and alumina provide high surface areas and unique catalytic properties but may suffer from lower loading capacities [11].

Temperature control proves crucial in solid-phase synthesis, as excessive heating can lead to decomposition of temperature-sensitive sulfinate products [9]. Conversely, insufficient thermal energy may result in incomplete reactions and poor yields [12]. Many solid-phase protocols operate at moderate temperatures between 60-120°C, providing sufficient driving force for condensation reactions while maintaining product integrity [11].

The development of recoverable and recyclable solid supports addresses sustainability concerns associated with solid-phase synthesis [13]. Magnetic nanoparticles functionalized with catalytic groups enable facile separation and recovery using external magnetic fields [13]. These systems can be recycled multiple times without significant loss of catalytic activity, making them attractive for industrial applications where cost-effectiveness and environmental impact are primary considerations.

Characterization of solid-phase sulfinate products presents unique analytical challenges due to the heterogeneous nature of the reaction mixture [10]. Infrared spectroscopy serves as a primary tool for monitoring reaction progress and confirming product formation through characteristic sulfinate stretching frequencies [10]. Solid-state nuclear magnetic resonance spectroscopy provides detailed structural information but requires specialized equipment and expertise [10].

The scalability of solid-phase sulfinate synthesis depends on the mechanical design of reaction vessels and mixing systems [9] [12]. Laboratory-scale ball mills typically handle gram quantities, while industrial mechanochemical reactors can process kilogram batches [9]. The scale-up process requires optimization of ball-to-powder ratios, milling speeds, and reaction times to maintain consistent product quality across different batch sizes [12].

Recent innovations in solid-phase synthesis include the development of continuous-flow systems that combine the advantages of heterogeneous catalysis with the benefits of flow chemistry [13]. These systems enable precise control of residence time, temperature, and reactant ratios while facilitating product isolation and purification through integrated separation units [13].

Quality assurance in solid-phase sulfinate synthesis requires comprehensive analytical protocols to ensure product purity and consistency [10]. High-performance liquid chromatography analysis confirms the absence of unreacted starting materials and characterizes potential side products [10]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition pathways [10].

Electrochemical Oxidative Esterification Approaches

Electrochemical oxidative esterification represents an innovative and environmentally sustainable approach to sulfinate ester synthesis, utilizing electrical energy to drive oxidation processes without requiring stoichiometric chemical oxidants [11] [14] [15]. This methodology offers precise control over reaction conditions, minimal waste generation, and the ability to conduct reactions under mild conditions that preserve thermally sensitive functionalities.

The fundamental principle underlying electrochemical sulfinate synthesis involves the anodic oxidation of sulfur-containing substrates, typically thiols or disulfides, followed by nucleophilic attack by alcohols to form the desired sulfinate esters [14] [15]. The electrochemical cell configuration typically employs a graphite anode and nickel foam cathode, with reactions conducted under constant voltage or constant current conditions [14].

Mechanistic investigations reveal that electrochemical oxidation proceeds through radical intermediates rather than ionic pathways commonly observed in chemical oxidation processes [15]. Thiol substrates undergo single-electron oxidation at the anode surface, generating thiyl radicals that subsequently dimerize to form disulfide intermediates [15]. Continued electrochemical oxidation converts disulfides to thiosulfinate species, which serve as reactive electrophiles for nucleophilic attack by alcohols [15].

The electrochemical synthesis of sulfinate esters from sulfonyl hydrazides represents a significant advancement in the field, enabling direct access to both sulfinic and sulfonic esters through careful control of reaction conditions [11]. Under constant current conditions of 5 milliamperes in dimethylformamide solvent, sulfonyl hydrazides react with trialkyl orthoformate to yield alkyl sulfinic esters in moderate to good yields [11]. Increasing the current to 15 milliamperes and conducting the reaction in alcohol solvents exclusively produces alkyl sulfonic esters, demonstrating the remarkable selectivity achievable through electrochemical control [11].

The mechanistic pathway for sulfonyl hydrazide electrochemical transformation involves initial oxidation to generate sulfonyl radicals [11]. These highly reactive intermediates can undergo coupling with alkyl radicals derived from trialkyl orthoformate or direct reaction with alkoxy radicals generated from alcohol solvents [11]. The selectivity between sulfinic and sulfonic ester formation depends on the relative rates of these competing pathways, which can be controlled through adjustment of current density and solvent composition [11].

Nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols provides an alternative route to sulfinate esters, utilizing readily available starting materials and mild reaction conditions [14]. The nickel complex [Ni(bipyridine)(ClO₄)₂] serves as both catalyst and mediator in these transformations, facilitating electron transfer processes while maintaining catalyst integrity throughout the reaction [14]. Reactions are typically conducted in acetonitrile solvent at room temperature under constant voltage conditions of 5 volts [14].

The optimization of electrochemical sulfinate synthesis requires careful consideration of electrode materials, electrolyte composition, and current density [14] [15]. Graphite anodes provide excellent chemical stability and electrical conductivity while minimizing unwanted side reactions [14]. Nickel foam cathodes offer high surface area and facilitate efficient hydrogen evolution, maintaining electrical neutrality throughout the electrolysis process [14].

Electrolyte selection significantly influences reaction efficiency and product selectivity in electrochemical sulfinate synthesis [11] [14]. Tetrabutylammonium tetrafluoroborate serves as a common supporting electrolyte due to its high solubility in organic solvents and electrochemical stability [14]. The electrolyte concentration typically ranges from 0.1 to 0.5 molar, providing sufficient ionic conductivity without interfering with the desired chemical transformations [14].

Current density optimization balances reaction rate against selectivity and energy efficiency considerations [11] [14]. Higher current densities accelerate reaction rates but may promote unwanted overoxidation or decomposition pathways [11]. Lower current densities improve selectivity and minimize side product formation but extend reaction times and reduce overall productivity [14].

Temperature control in electrochemical sulfinate synthesis typically maintains reaction temperatures between 20-50°C, providing sufficient thermal energy for efficient mass transport while preventing thermal decomposition of products [14] [15]. Some protocols incorporate cooling systems to dissipate heat generated by electrical resistance, particularly important during high-current electrolysis experiments [14].

The scalability of electrochemical sulfinate synthesis depends on reactor design and power supply capabilities [14]. Laboratory-scale electrochemical cells typically accommodate 1-10 milliliter reaction volumes, while pilot-scale systems can handle liter quantities [14]. Scale-up considerations include maintaining uniform current distribution across larger electrode surfaces and ensuring adequate mixing to prevent concentration gradients [14].

Product isolation from electrochemical sulfinate synthesis typically involves standard aqueous workup procedures followed by chromatographic purification [14] [15]. The absence of stoichiometric oxidants simplifies purification compared to chemical oxidation methods, as fewer byproducts are generated [15]. Electrochemical reactions often achieve higher atom economy compared to conventional chemical approaches [14].

Recent developments in electrochemical sulfinate synthesis include the investigation of flow electrochemical reactors that enable continuous processing and improved heat dissipation [14]. These systems incorporate microfluidic principles to achieve precise control over residence time and mass transport, potentially improving both yield and selectivity compared to batch electrochemical processes [14].

Mechanistic studies utilizing in-situ spectroscopic techniques provide detailed insights into the reaction pathways and intermediate species involved in electrochemical sulfinate formation [15]. Cyclic voltammetry experiments reveal the oxidation potentials of various sulfur-containing substrates and help optimize reaction conditions for maximum efficiency [15]. These fundamental studies continue to drive innovation in electrochemical synthetic methodology [15].

Recrystallization Strategies for Enantiomeric Enrichment

Recrystallization strategies for enantiomeric enrichment represent classical yet highly effective methodologies for achieving optically pure sulfinate esters, particularly crucial for (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate where high enantiomeric excess is essential for subsequent asymmetric transformations [16] [17] [18]. These techniques exploit subtle differences in crystal packing, solubility, and thermodynamic stability between enantiomers and diastereomers to achieve remarkable levels of chiral purification.

The fundamental principle underlying recrystallization-based enantiomeric enrichment relies on preferential crystallization phenomena, where one enantiomer or diastereomer exhibits higher propensity for crystal formation compared to its optical antipode [17] [18]. This preferential behavior can result from differences in crystal lattice energies, nucleation kinetics, or solvation effects that favor the incorporation of one stereoisomer into the growing crystal structure [17].

Preferential enrichment represents a particularly fascinating subset of recrystallization-based chiral separation, characterized by spontaneous enantiomeric resolution during crystallization from racemic or scalemic mixtures [17] [18]. This phenomenon occurs when compounds form racemic mixed crystals with fairly ordered arrangements of the two enantiomers, creating conditions conducive to stereoselective crystallization processes [17].

The mechanism of preferential enrichment involves several sequential stages that collectively drive enantiomeric separation [17] [18]. Initially, preferential homochiral molecular association occurs in supersaturated solutions, leading to the formation of one-dimensional chain structures enriched in a single enantiomer [17]. These homochiral assemblies serve as nucleation sites for kinetic formation of metastable crystalline phases that retain the chiral discrimination established in solution [17].

Polymorphic transitions play a crucial role in preferential enrichment processes, with metastable crystal forms transforming to thermodynamically stable polymorphs during crystal growth [17] [18]. This transformation triggers enantioselective liberation of excess enantiomers from the crystal lattice, resulting in slight enrichment of the opposite enantiomer in the deposited crystals while concentrating the liberated enantiomer in the mother liquor [17]. Subsequent crystal growth phases exhibit chiral discrimination by the once-formed stable crystalline phase, leading to substantial enantiomeric enrichment approaching 100% enantiomeric excess in the mother liquor [17].

The optimization of recrystallization conditions requires systematic investigation of solvent effects, temperature profiles, and nucleation control strategies [16] [19]. Solvent selection significantly influences both the extent of enantiomeric enrichment and the overall efficiency of the crystallization process [19]. Polar protic solvents such as alcohols often promote hydrogen bonding interactions that stabilize specific crystal forms, while nonpolar solvents may favor different packing arrangements [19].

Temperature programming during recrystallization enables precise control over supersaturation levels and crystal growth rates [19]. Slow cooling protocols typically produce larger, more perfect crystals with higher optical purity, while rapid cooling may trap kinetic products with lower enantiomeric excess [19]. The optimal cooling rate represents a compromise between crystallization time and product quality [19].

Seeding strategies provide additional control over nucleation processes and can dramatically influence the stereochemical outcome of recrystallization [19]. The introduction of small quantities of optically pure seed crystals establishes preferred nucleation sites and can direct the crystallization toward the desired enantiomer [19]. Seed crystal preparation requires careful attention to surface quality and absence of contaminating enantiomers [19].

Crystallization from acetone represents the standard protocol for (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate purification, utilizing the differential solubility properties of diastereomeric sulfinates [5]. The process begins with dissolution of the crude diastereomeric mixture in acetone at reflux temperature, followed by addition of catalytic hydrochloric acid to promote epimerization [5]. Controlled cooling to -18°C precipitates the desired crystalline diastereomer while maintaining the undesired isomer in solution [5].

The iterative nature of the acetone recrystallization protocol enables progressive enrichment through multiple crystallization cycles [5]. Each iteration involves concentration of the mother liquor to half volume, addition of concentrated hydrochloric acid, and repetition of the cooling cycle [5]. This process can be continued for 6-8 iterations until appreciable crystal formation ceases, ultimately achieving 72.4% yield of highly pure (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate [5].

Industrial-scale recrystallization operations require consideration of equipment design, heat transfer efficiency, and process control systems [16]. Large-scale crystallizers must provide uniform temperature distribution and adequate mixing to prevent local supersaturation that could lead to uncontrolled nucleation [16]. Automated process control systems monitor temperature, concentration, and crystal size distribution to ensure consistent product quality [16].

Quality control in recrystallization-based enantiomeric enrichment relies on multiple analytical techniques to assess optical purity and chemical composition [20] [21]. Optical rotation measurements provide rapid assessment of enantiomeric excess, while high-performance liquid chromatography with chiral stationary phases enables precise quantification of individual enantiomers [20]. X-ray crystallography confirms crystal structure and absolute configuration when single crystals of sufficient quality are available [22].

Recent innovations in recrystallization technology include the development of specialized chiral solvating agents and the application of electric or magnetic fields to influence crystallization processes [16] [23]. Chiral ionic liquids serve as novel crystallization media that can provide enhanced enantiomeric discrimination through specific molecular interactions [23]. These systems offer additional parameters for optimization while potentially improving environmental sustainability through reduced volatile organic compound emissions [23].

The integration of process analytical technology enables real-time monitoring of crystallization processes, providing immediate feedback on crystal formation, polymorphic transitions, and enantiomeric enrichment [16]. Raman spectroscopy and focused beam reflectance measurement systems provide non-invasive monitoring capabilities that facilitate process optimization and quality assurance [16].

(1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate serves as a cornerstone chiral auxiliary in asymmetric synthesis, particularly in nucleophilic displacement reactions with Grignard reagents. This transformation, first developed by Andersen in the 1960s, represents one of the most reliable and widely used methods for accessing enantiomerically pure sulfoxides [1] [2] [3].

The mechanistic pathway involves nucleophilic substitution at the stereogenic sulfur center with complete inversion of configuration. The reaction proceeds through a conventional SN2-type mechanism, where the Grignard reagent attacks the sulfur center from the face opposite to the menthyl auxiliary [4] [5]. This stereochemical outcome is governed by the bulky nature of the menthyl group, which effectively blocks one face of the sulfur center, directing the incoming nucleophile to the opposite face [6] [7].

Computational studies have revealed that the reaction proceeds through a four-membered metalaoxetane transition state, where the nucleophilic alkyl group is transferred from the Grignard reagent with minimal pyramidal inversion and reduced rehybridization of the reacting carbon [4]. The activation barriers for different Grignard reagents vary significantly, with primary alkyl magnesium halides showing the lowest barriers (ΔG‡ = 22.1 kcal/mol for EtMgCl), while secondary reagents exhibit slightly higher barriers (ΔG‡ = 24.8 kcal/mol) [4].

The stereoselectivity of this transformation consistently exceeds 90% diastereomeric excess, making it exceptionally valuable for synthetic applications [1] [2]. The high selectivity arises from the rigid cyclohexane framework of the menthyl auxiliary, which adopts a preferred chair conformation that maximizes steric differentiation between the two faces of the sulfur center [8] [9].

Sulfinimine Formation Pathways for Chiral Amine Synthesis

The conversion of (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate to sulfinimines represents a crucial pathway for accessing enantiomerically pure amines. This transformation typically involves the reaction of the sulfinate with metal ketimines to form N-sulfinyl imines, which serve as versatile intermediates in asymmetric amine synthesis [10] [1] [11].

The mechanism of sulfinimine formation proceeds through an addition-elimination pathway involving transient sulfurane intermediates. The metal ketimine initially coordinates to the sulfur center, forming a pentacoordinate sulfur species. This intermediate then undergoes pseudorotation to position the leaving menthyl group in an apical position, facilitating its departure with retention of configuration at the sulfur center [7] [12].

The stereochemical outcome of this transformation depends critically on the nature of the metal cation and the ketimine structure. Lithium ketimines generally provide the highest stereoselectivity (85-95% diastereomeric excess), while other metal cations may lead to reduced selectivity due to altered coordination geometries [10] [1]. The reaction is particularly effective with aromatic ketimines, where the extended conjugation system provides additional stabilization to the transition state [11].

Recent advances in this area have focused on developing more efficient conditions for sulfinimine formation. The use of titanium ethoxide as a dehydrating agent has been shown to facilitate the condensation reaction under mild conditions, improving both yield and selectivity [11]. Additionally, the availability of both (R) and (S) forms of the menthyl sulfinate allows for the preparation of either enantiomer of the resulting sulfinimines [13].

Tandem Reactions Involving Sulfinate-to-Sulfoxide Transformations

Tandem reactions involving (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate have emerged as powerful tools for accessing complex sulfur-containing molecules. These transformations typically involve the in situ conversion of the sulfinate to a sulfoxide, followed by subsequent functionalization reactions [14] [15] [16].

One of the most significant developments in this area is the direct decarboxylative sulfinylation reaction, which enables the conversion of carboxylic acids to sulfoxides through a metal-free photocatalytic process [14] [15]. The mechanism involves the initial formation of a sulfinyl sulfone intermediate from the sulfinate and an acylating reagent. Despite the thermodynamic preference for sulfone formation, the reaction shows a strong kinetic preference for sulfoxide formation through radical substitution at the less hindered sulfinyl center [14].

The selectivity of this transformation is remarkable, with the kinetic preference for sulfoxide formation overcoming the thermodynamic favorability of sulfone formation by approximately 4-5 kcal/mol. This chemoselectivity arises from the significantly lower distortion required at the sulfinyl center compared to the more substituted sulfonyl center during the radical substitution process [14].

Tandem rhodium-catalyzed reactions have also been developed for the asymmetric transformation of sulfinate-derived sulfoxides. These processes involve a dual catalytic cycle where the rhodium complex simultaneously catalyzes both the formation of the sulfoxide and its subsequent functionalization [16]. The stereochemical outcome of these tandem reactions is controlled by the chiral rhodium catalyst, which can override the inherent chirality of the sulfinate auxiliary [16].

Steric and Electronic Effects on Diastereoselectivity

The diastereoselectivity of reactions involving (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate is governed by a complex interplay of steric and electronic effects. The rigid cyclohexane framework of the menthyl auxiliary provides a well-defined stereochemical environment that can be fine-tuned through systematic structural modifications [8] [17].

Steric effects dominate the stereochemical outcome in most transformations. The bulky isopropyl group at the 2-position of the menthyl ring creates a significant steric bias, effectively blocking one face of the sulfur center [18] [19]. This steric differentiation is further enhanced by the conformational preference of the cyclohexane ring, which adopts a chair conformation that maximizes the spatial separation between the auxiliary and the reaction center [8].

Electronic effects also play a crucial role in determining selectivity. The electron-withdrawing nature of the p-toluenesulfinyl group modifies the electronic environment around the sulfur center, influencing both the reactivity and selectivity of nucleophilic substitution reactions [20] [18]. The presence of the methyl group on the para position of the aromatic ring provides a subtle electronic bias that can enhance selectivity in certain transformations [20].

Temperature effects on diastereoselectivity have been extensively studied, with lower temperatures generally favoring higher selectivity due to increased discrimination between competing transition states [19] [21]. The activation parameters for these transformations typically show negative entropy of activation, consistent with the formation of highly ordered transition states [21].

The influence of solvent on diastereoselectivity is particularly pronounced in reactions involving polar intermediates. Polar solvents can stabilize charged transition states, leading to altered selectivity patterns [16] [20]. Conversely, non-polar solvents typically favor selectivity by minimizing solvation effects that might otherwise disrupt the stereoelectronic preferences of the auxiliary [20].

XLogP3

Dates

Explore Compound Types